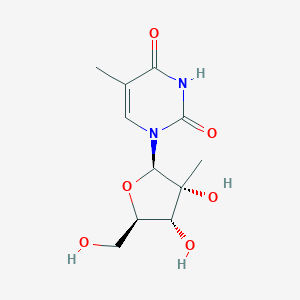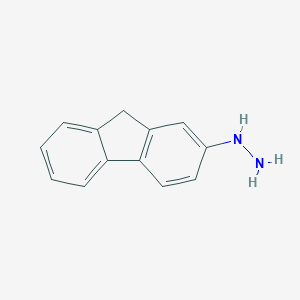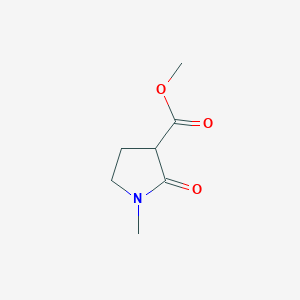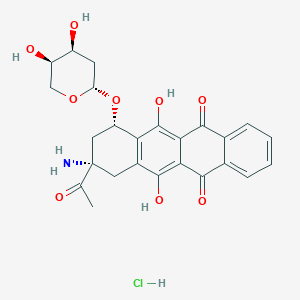
Amrubicin hydrochloride
Übersicht
Beschreibung
Amrubicin hydrochloride is a third-generation synthetic anthracycline . It is used in the treatment of lung cancer and has been marketed in Japan since 2002 by Sumitomo under the brand name Calsed . It acts by inhibiting topoisomerase II and has been compared in clinical trials with topotecan, a Topoisomerase I inhibitor .
Synthesis Analysis
The synthesis of Amrubicin involves chemical reactions modifying the substituent R7 from -OH to -NH2 to achieve synthesis of the aglycons of amrubicin or structural analogs thereof while maintaining appropriate chirality .Molecular Structure Analysis
Amrubicin hydrochloride has a molecular formula of C25H25NO9 . Its molar mass is 483.473 g·mol−1 . The structure of Amrubicin hydrochloride can be found in various databases .Chemical Reactions Analysis
Amrubicin promotes cell growth inhibition by stabilizing protein-DNA complexes followed by double-stranded DNA breaks, which are mediated by topoisomerase-II enzyme . It forms complexes with DNA via intercalation between base pairs, and it inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex .Physical And Chemical Properties Analysis
Amrubicin hydrochloride has a chemical formula of C25H25NO9 . Its molar mass is 483.473 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Small-Cell Lung Cancer Treatment:
- Amrubicin hydrochloride shows promise as a treatment for chemotherapy-sensitive and -refractory relapsed small-cell lung cancer, with manageable toxicities (Kimura, Kudoh, & Hirata, 2011).
- It is effective as monotherapy in extensive-disease small cell lung cancer, especially at doses above 40 mg/m^2 (Kawakami et al., 2008).
- Amrubicin has significant activity against refractory or relapsed small-cell lung cancer with manageable toxicities, supporting further study (Onoda et al., 2006).
- It may be superior to topotecan for previously treated small-cell lung cancer patients, potentially offering better overall survival (Inoue et al., 2008).
Malignant Lymphoma Treatment:
- Amrubicin hydrochloride has shown effectiveness in treating malignant lymphoma, including Hodgkin's disease and non-Hodgkin's lymphoma (Masaoka et al., 2001).
- It is reported to be a very effective and safe treatment for non-Hodgkin's lymphoma, with a high response rate and low incidence of adverse reactions (Akutsu et al., 2001).
Other Cancer Treatments and Considerations:
- Amrubicin hydrochloride monotherapy has potential as an effective treatment for small-cell lung cancer but must be used carefully due to severe hematologic toxicities (Nitta et al., 2010).
- It has shown effectiveness against pretreated lung cancer, though patients may experience side effects like fatigue, constipation, nausea, and pneumonitis (Takase et al., 2007).
- In the case of small cell carcinoma of the prostate treated with amrubicin, the drug reduced tumor size but was discontinued due to severe side effects (Katou et al., 2008).
Pharmacogenetic Considerations:
- NQO1 C609T polymorphism is associated with decreased hematological toxicities in lung cancer patients treated with amrubicin, suggesting a pharmacogenetic aspect to its efficacy and safety profile (Nagata et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Amrubicin is currently in development for the treatment of small cell lung cancer . In the future, it will be necessary to consider whether the treatment strategy for SCLC should be platinum combination chemotherapy with ICIs followed by cytotoxic anticancer agents or platinum combination chemotherapy followed by ICIs and cytotoxic anticancer agents such as amrubicin .
Eigenschaften
IUPAC Name |
(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMLHEQFWVQAJS-IITOGVPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911577 | |
| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amrubicin hydrochloride | |
CAS RN |
110311-30-3 | |
| Record name | Amrubicin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amrubicin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMRUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




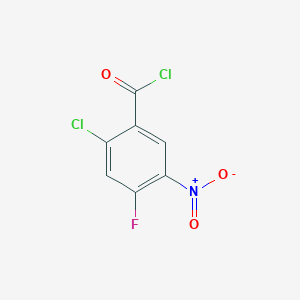
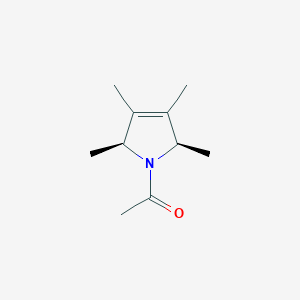
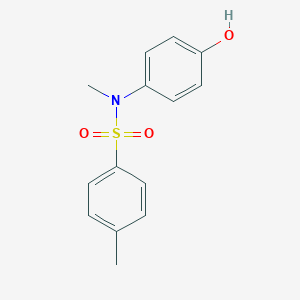
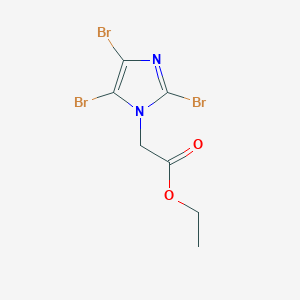



![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)
